Chitosan, 6-(2-hydroxyethyl) ether

Description

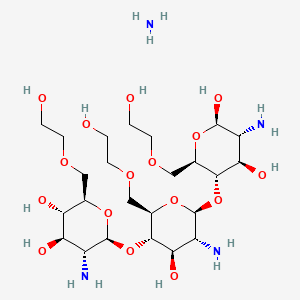

Chitosan, 6-(2-hydroxyethyl) ether (commonly known as glycol chitosan or hydroxyethyl chitosan) is a chemically modified derivative of chitosan, a linear polysaccharide derived from the partial deacetylation of chitin. Chitosan itself is biocompatible, biodegradable, and structurally similar to glycosaminoglycans, making it valuable in biomedical applications such as tissue engineering, drug delivery, and wound healing .

The introduction of 2-hydroxyethyl ether groups at the C6 position of chitosan enhances its hydrophilicity and solubility across a broad pH range, including neutral and physiological conditions . This modification retains chitosan’s biocompatibility while improving its versatility for applications like hydrogel formulations, antimicrobial coatings, and nanocarriers . Glycol chitosan has a molecular formula of approximately C₂₀–₂₄H₃₇–₄₇N₃O₁₃–₁₆ (varies with degree of substitution) and exhibits unique properties such as:

Properties

Molecular Formula |

C24H50N4O16 |

|---|---|

Molecular Weight |

650.7 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(2-hydroxyethoxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(2-hydroxyethoxymethyl)oxan-3-yl]oxy-2-(2-hydroxyethoxymethyl)oxane-3,4-diol;azane |

InChI |

InChI=1S/C24H47N3O16.H3N/c25-13-18(33)20(11(39-22(13)35)8-37-5-2-29)42-24-15(27)19(34)21(12(41-24)9-38-6-3-30)43-23-14(26)17(32)16(31)10(40-23)7-36-4-1-28;/h10-24,28-35H,1-9,25-27H2;1H3/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+;/m1./s1 |

InChI Key |

GUWPLHGTHHCESW-SZJDJMCGSA-N |

Isomeric SMILES |

C(COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)COCCO)COCCO)N)O)O)O.N |

Canonical SMILES |

C(COCC1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)COCCO)COCCO)N)O)O)O.N |

Origin of Product |

United States |

Preparation Methods

Chitosan, a linear polysaccharide derived from chitin, faces solubility limitations in neutral and alkaline aqueous environments due to strong intermolecular hydrogen bonding. The introduction of hydroxyethyl groups at the C6 position disrupts this network, yielding a water-soluble derivative with retained biodegradability and low toxicity. Current industrial and academic interest in this compound stems from its adaptability for hydrogel synthesis, pH-responsive drug carriers, and tissue engineering scaffolds.

Alkaline Etherification Using Ethylene Oxide

Reaction Mechanism and Synthesis Protocol

The predominant synthesis route involves a two-step alkalization and etherification process. Chitosan undergoes initial alkalization in a sodium hydroxide solution (15–20% w/v) at 50–60°C for 4–6 hours to activate the hydroxyl groups. Subsequent etherification employs ethylene oxide under pressurized conditions (2–3 bar) in a closed reactor. The nucleophilic substitution reaction proceeds via the formation of an oxonium ion intermediate, facilitating hydroxyethyl group attachment at the C6 position.

Critical Parameters:

Optimization Strategies

Recent advancements utilize phase-transfer catalysts like tetrabutylammonium bromide to enhance ethylene oxide diffusion into the chitosan matrix, increasing the degree of substitution (DS) to 1.8–2.2. Post-reaction neutralization with acetic acid (0.1 M) stabilizes the product, while dialysis (MWCO 12–14 kDa) removes unreacted reagents.

Table 1: Comparative Reaction Conditions for Ethylene Oxide Etherification

| Parameter | Çelikçi et al. (2024) | ACS Omega (2020) |

|---|---|---|

| NaOH Concentration | 20% w/v | 15% w/v |

| Ethylene Oxide Ratio | 6:1 | 5:1 |

| Reaction Temperature | 65°C | 70°C |

| DS Achieved | 1.9 | 1.7 |

Crosslinking-Assisted Synthesis Approaches

Glyoxal-Mediated Hydrogel Synthesis

Superporous hydrogels of hydroxyethyl chitosan utilize glyoxal (10 wt%) as a crosslinker via Schiff base formation between amine and aldehyde groups. Gas-blowing agents like NaHCO₃ generate CO₂ during gelation, creating interconnected macropores (200–500 µm diameter). This method produces materials with 98% water retention capacity, suitable for gastric retention applications.

Dual-Functionalization Techniques

Patented methodologies combine etherification with acetylation to engineer amphiphilic derivatives. Glycol chitosan dissolved in methanol reacts with acetic anhydride (70–80 mol%) at 25°C for 48 hours, introducing hydrophobic acetyl domains. These derivatives self-assemble into 120–150 nm nanoparticles, demonstrating temperature-responsive sol-gel transitions at 45°C.

Structural and Functional Characterization

Spectroscopic Validation

Fourier-transform infrared (FTIR) spectroscopy reveals critical bands:

- 3377 cm⁻¹: Broadened -OH stretch from hydroxyethyl groups.

- 2888 cm⁻¹: C-H stretching in ethylene oxide moieties.

- 1086 cm⁻¹: C-O-C bridge formation.

¹H NMR spectra quantify DS through integrated peak areas:

Crystallographic and Thermal Analysis

X-ray diffraction (XRD) shows reduced crystallinity compared to native chitosan, with the characteristic 2θ = 20° peak diminishing from 1,200 a.u. to 450 a.u. post-etherification. Thermogravimetric analysis (TGA) indicates enhanced thermal stability, with decomposition onset increasing from 220°C (chitosan) to 275°C (hydroxyethyl chitosan).

Table 2: Thermal Properties of Chitosan Derivatives

| Material | T₅% (°C) | Tmax (°C) | Residual Mass (%) |

|---|---|---|---|

| Native Chitosan | 220 | 305 | 34.2 |

| Hydroxyethyl Chitosan | 275 | 332 | 28.7 |

Industrial and Biomedical Applications

pH-Responsive Drug Delivery

Glycol chitosan-GdDOTA conjugates demonstrate tumor-specific accumulation via enhanced permeability and retention effects, with 3.5-fold higher T₁ relaxivity at pH 6.5 versus physiological pH.

Tissue Engineering Scaffolds

Lyophilized hydroxyethyl chitosan/HA/β-TCP composites exhibit compressive strengths of 12–15 MPa, supporting osteoblast proliferation at 110% viability over 14 days.

Chemical Reactions Analysis

3.1. Etherification

Etherification is a significant reaction in modifying chitosan . Hydroxyethyl chitosan is produced through the reaction of chitosan with hydroxyethyl reagents, utilizing the active hydrogen groups in the chitosan molecule, such as amino or hydroxyl groups .

3.2. Carboxymethylation

Carboxymethylation is a widely used chemical synthesis method for chitosan derivatives . Carboxymethylation reactions can occur on the amino and hydroxyl groups, yielding N-, O-, or N,O-carboxymethylchitosan . Glyoxylic acid can be used to obtain N-carboxymethylchitosan through reductive alkylation at the amino group at C-2, while monochloroacetic acid can be used to obtain O-carboxymethylchitosan, forming amphoteric ether derivatives .

3.3. Esterification

The hydroxyl group at the C-6 position of the chitosan molecule can react with acid or anhydride to form an ester, which is often sulfated or phosphated . Sulfated reagents like concentrated H2SO4, SO3, and ClSO2OH are used, while P2O5 is commonly used for phosphorylation . The esterification reaction mainly occurs via a hydroxyl group reaction, with partial reaction at the amino group .

3.4. Other Reactions

-

Phosphorylation: Phosphorylation modifies the biological and chemical properties of chitosan, improving its bactericidal and osteoinductive properties .

-

Alkylation: Alkylated chitosans are produced through various chemical reactions and are important polysaccharide amphiphilic polymers .

Spectroscopic Characterization

Spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, XRD, and TG are used to characterize the structures of hydroxypropyl chitosan (HPCH) and hydroxyethyl chitosan (HECH) . These methods help confirm the presence of hydroxypropyl and hydroxyethyl groups in the chitosan derivatives .

Factors Affecting Reactions

-

Degree of Deacetylation (DA): Chitosan with a DA of 75-85% contains N-acetyl groups in addition to -NH2 functional groups .

-

Reaction Conditions: The amount of chitosan used as a catalyst affects the yield of the product . Electron-withdrawing groups on aldehydes increase the reactivity in the synthesis of α-hydroxy phosphonates, while electron-donating groups decrease the reactivity .

Scientific Research Applications

Chitosan 6-(2-hydroxyethyl) ether, also known as Hydroxyethyl Chitosan (O-HECS/HECTS) or Glycol Chitosan, is a modified form of chitosan with various applications across industries due to its water solubility, biocompatibility, moisture retention, and gelling properties .

Key Features of Hydroxyethyl Chitosan

- Water Solubility and Moisture Retention Hydroxyethyl Chitosan exhibits excellent water solubility and moisture retention .

- Gelling Property It possesses impressive gelling abilities, enhancing formulation versatility .

- Biocompatibility Demonstrates excellent biocompatibility, ensuring it is non-toxic and rapidly biodegradable .

Applications

Hydroxyethyl Chitosan is suitable for a wide array of industries including cosmetics, pharmaceuticals, and biomedical applications .

Cosmetics

Hydroxyethyl Chitosan is utilized in skincare products for its water-retention and gelling properties, contributing to improved texture and moisture retention .

Pharmaceuticals

Due to its biocompatibility and controlled-release properties, Hydroxyethyl Chitosan is used in drug delivery systems . Chitosan ethers can be applied in pharmaceutical and biomedical fields .

Biomedical

In the biomedical field, Hydroxyethyl Chitosan is applied in tissue engineering and wound healing because of its biodegradable nature and compatibility with biological systems . Chitosan is a promising biopolymer for numerous applications in the biomedical field like skin, bone, tissue engineering, artificial kidneys, nerves, livers, and wound healing .

Other applications of Chitosan

Chitosan and its derivatives have extensive use in drug and vaccine delivery, as a vaccine adjuvant, as an antimicrobial, in tissue engineering . Chitosan-based materials have been highly tested in a wide range of applications :

- Treating major burns

- Preparation of artificial skin

- Surgical sutures

- Contact lenses

- Blood dialysis membranes

- Artificial blood vessels

- Antitumor applications

- Blood anticoagulant

- Antigastritis

- Hemostatic

- Hypochlesterolaemic agent

- Antithrombogeic agent

- Drug and gene-delivery systems

- Dental therapy

Scientific Research

Mechanism of Action

The mechanism of action of chitosan, 6-(2-hydroxyethyl) ether involves its interaction with biological membranes and tissues. The hydroxyethyl groups enhance its solubility and moisture retention properties, making it effective in drug delivery and wound healing applications. The compound can form gels and films that adhere to tissues, providing a protective barrier and promoting healing .

Comparison with Similar Compounds

Comparison with Similar Chitosan Derivatives

Key Derivatives and Their Properties

The table below compares glycol chitosan with other chitosan derivatives in terms of solubility, functional groups, and applications:

Detailed Comparative Analysis

Solubility

- Glycol chitosan outperforms unmodified chitosan and many derivatives with its pH-independent water solubility, a critical advantage for in vivo applications .

- Quaternized chitosan and ZWC require specific pH conditions for solubility, limiting their utility in neutral environments .

Antimicrobial Activity

- Glycol chitosan’s MIC values against Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria are superior to quaternized chitosan , which typically requires higher concentrations (e.g., 100–500 μg/mL) for similar effects .

- Chitosan nanoparticles show enhanced antimicrobial activity due to increased surface area but require complex synthesis .

Mechanical and Functional Properties

- ZWC and O-carboxymethyl chitosan exhibit pH-responsive behavior, making them suitable for stimuli-responsive drug delivery, whereas glycol chitosan’s stability across pH ranges is ideal for static environments .

Biocompatibility

- All derivatives retain chitosan’s low immunogenicity, but glycol chitosan’s enhanced membrane permeability improves its efficacy in cellular delivery systems compared to carboxymethyl chitosan .

Glycol Chitosan in Drug Delivery

Glycol chitosan forms stable nanoparticles and hydrogels for encapsulating hydrophobic drugs (e.g., hydroxytyrosol) . Its solubility ensures uniform drug release without pH-triggered degradation, unlike ZWC or quaternized chitosan .

Tissue Engineering

Glycol chitosan hybrid scaffolds exhibit superior mechanical strength compared to pure collagen scaffolds, addressing limitations like rapid biodegradation . In contrast, chitosan nanoparticles lack structural integrity for 3D tissue constructs .

Antimicrobial Coatings

Glycol chitosan’s broad-spectrum activity and solubility make it a preferred coating material for medical devices over poly(HEMA)-grafted chitosan , which focuses on antifouling rather than direct microbial inhibition .

Biological Activity

Chitosan, a biopolymer derived from chitin, has garnered significant attention in biomedical applications due to its biocompatibility, biodegradability, and bioactivity. Among its derivatives, Chitosan, 6-(2-hydroxyethyl) ether (HECH) stands out for its enhanced solubility and functional properties. This article delves into the biological activity of HECH, exploring its synthesis, characterization, and diverse applications supported by recent research findings.

Synthesis and Characterization

HECH is synthesized through the etherification of chitosan with ethylene oxide. This process imparts water solubility and moisture retention properties to the polymer, thereby enhancing its applicability in various fields such as drug delivery and tissue engineering. The synthesis typically involves:

- Alkalization : Chitosan is treated with an alkaline medium.

- Etherification : The alkaline chitosan is then reacted with ethylene oxide under controlled conditions.

Characterization techniques such as FT-IR, NMR, XRD, and thermal gravimetric analysis (TGA) are employed to confirm the successful modification of chitosan and to analyze the structural properties of HECH .

Antimicrobial Properties

HECH exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated that HECH can inhibit bacterial growth effectively, making it a potential candidate for wound healing applications. For instance, research indicates that HECH has shown strong inhibitory effects against both Gram-positive and Gram-negative bacteria .

Biocompatibility and Bioactivity

The biocompatibility of HECH is attributed to its chemical structure, which contains free hydroxyl (-OH) groups that facilitate interactions with biological tissues. This property is crucial for applications in drug delivery systems and tissue engineering. In vitro studies have confirmed that HECH supports cell adhesion and proliferation, indicating its suitability for biomedical applications .

Applications

HECH's unique properties enable its use in various biomedical applications:

- Drug Delivery Systems : HECH can form nanoparticles that encapsulate drugs for controlled release. For example, studies have shown that HECH-based nanoparticles can enhance the delivery of curcumin and other therapeutic agents .

- Wound Healing : Due to its antimicrobial properties and ability to promote cell growth, HECH is being explored as a material for wound dressings and skin regeneration .

- Tissue Engineering : HECH's biocompatibility makes it an excellent candidate for scaffolds in tissue engineering applications .

Case Studies

- Controlled Release of Curcumin :

- Wound Healing Efficacy :

Data Summary

| Property | Chitosan | HECH |

|---|---|---|

| Solubility | Poor | Good |

| Antimicrobial Activity | Moderate | High |

| Biocompatibility | Moderate | High |

| Drug Delivery Efficacy | Limited | Enhanced |

Q & A

Q. What are the optimal synthetic methods for preparing Chitosan, 6-(2-hydroxyethyl) ether (glycol chitosan) with high solubility and substitution efficiency?

- Methodological Answer : Glycol chitosan is synthesized via etherification, typically using ethylene oxide or 2-chloroethanol under alkaline conditions (e.g., NaOH). The degree of substitution (DS) is controlled by adjusting the molar ratio of chitosan to hydroxyethylating agent, reaction time (6–24 hours), and temperature (40–60°C). Post-synthesis purification involves dialysis against deionized water to remove unreacted reagents. Characterization via FT-IR (peak at ~1100 cm⁻¹ for C-O-C ether bonds) and ¹H NMR (δ 3.5–4.0 ppm for hydroxyethyl protons) confirms successful substitution .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of glycol chitosan?

- Methodological Answer :

- FT-IR : Identifies ether bond formation (C-O-C stretch at ~1100 cm⁻¹) and residual acetyl groups (amide I band at 1650 cm⁻¹).

- ¹³C NMR : Distinguishes between C-6 hydroxyethylation (new peaks at 60–70 ppm) and unmodified glucosamine units.

- XRD : Reveals reduced crystallinity compared to native chitosan, indicating structural modification .

Q. How does hydroxyethylation improve the physicochemical properties of chitosan?

- Methodological Answer : Hydroxyethylation enhances water solubility by disrupting chitosan’s rigid crystalline structure via steric hindrance from ethylene glycol branches. This modification also increases thermal stability, as shown by TGA (decomposition onset >250°C vs. ~200°C for unmodified chitosan) and improves biocompatibility for biomedical applications .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the antimicrobial efficacy of glycol chitosan across studies?

- Methodological Answer : Discrepancies in reported MIC values (e.g., 4 μg/mL for E. coli vs. <0.5 μg/mL for S. enteritidis ) may arise from variations in:

- Degree of Substitution (DS) : Higher DS (>0.5) enhances cationic charge density, improving bacterial membrane disruption.

- Test Strains : Gram-negative vs. Gram-positive bacteria respond differently due to cell wall composition.

- Purity : Residual solvents or unreacted reagents may interfere with bioactivity. Standardize protocols using ISO 20776-1 for MIC assays and report DS alongside results .

Q. What experimental design considerations are critical for optimizing glycol chitosan in pH-responsive drug delivery systems?

- Methodological Answer :

- Grafting Strategy : Covalent conjugation of pH-sensitive groups (e.g., carboxyl or amino moieties) via carbodiimide chemistry enhances responsiveness.

- Drug Loading Efficiency : Use UV-Vis spectroscopy or HPLC to quantify encapsulation efficiency (e.g., 70–90% for doxorubicin).

- In Vitro Release : Simulate physiological pH (e.g., 5.5 for tumor microenvironments) and monitor release kinetics using dialysis membranes .

Q. How do synthesis parameters influence the rheological properties of glycol chitosan-based hydrogels?

- Methodological Answer :

- Crosslinking Density : Adjust glutaraldehyde or genipin concentrations to modulate gel stiffness (storage modulus G’: 100–1000 Pa).

- Swelling Ratio : Measure equilibrium swelling in PBS (typically 300–500%) to assess hydrogel porosity.

- Shear-Thinning Behavior : Use rotational rheometry to evaluate injectability for tissue engineering applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.